2-Cyclopropyl-3-methylpyridine-5-carbaldehyde
Overview
Description
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is also known by its IUPAC name, 6-cyclopropyl-5-methylnicotinaldehyde . This compound is a derivative of pyridine, featuring a cyclopropyl group and a methyl group attached to the pyridine ring, along with an aldehyde functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, which can be utilized in the synthesis of this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The compound is usually purified through techniques such as crystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 2-Cyclopropyl-3-methylpyridine-5-carboxylic acid.
Reduction: 2-Cyclopropyl-3-methylpyridine-5-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-3-methylpyridine-5-carboxylic acid
- 2-Cyclopropyl-3-methylpyridine-5-methanol
- 2-Chloro-5-phenylpyridine-3-carboxaldehyde
Uniqueness
2-Cyclopropyl-3-methylpyridine-5-carbaldehyde is unique due to the presence of both a cyclopropyl group and an aldehyde functional group on the pyridine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-cyclopropyl-5-methylpyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(6-12)5-11-10(7)9-2-3-9/h4-6,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLBTVLYVPUBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2CC2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232751 | |
Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-66-5 | |
Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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